molecular formula C10H7ClN2S B14261204 2-Thiazolamine, N-[(3-chlorophenyl)methylene]- CAS No. 157872-27-0

2-Thiazolamine, N-[(3-chlorophenyl)methylene]-

Cat. No.: B14261204
CAS No.: 157872-27-0
M. Wt: 222.69 g/mol
InChI Key: XALDUPRFYPHNPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolamine, N-[(3-chlorophenyl)methylene]- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring, combined with the chlorophenyl group, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, N-[(3-chlorophenyl)methylene]- typically involves the reaction of thiosemicarbazide with 3-chlorobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, N-[(3-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles and chlorophenyl derivatives.

Scientific Research Applications

2-Thiazolamine, N-[(3-chlorophenyl)methylene]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Thiazolamine, N-[(3-chlorophenyl)methylene]- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiazolamine, N-[(4-chlorophenyl)methylene]-
  • 2-Thiazolamine, N-[(2-chlorophenyl)methylene]-
  • 2-Thiazolamine, N-[(3-bromophenyl)methylene]-

Uniqueness

2-Thiazolamine, N-[(3-chlorophenyl)methylene]- is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogs, making it a valuable molecule for various applications.

Properties

CAS No.

157872-27-0

Molecular Formula

C10H7ClN2S

Molecular Weight

222.69 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(1,3-thiazol-2-yl)methanimine

InChI

InChI=1S/C10H7ClN2S/c11-9-3-1-2-8(6-9)7-13-10-12-4-5-14-10/h1-7H

InChI Key

XALDUPRFYPHNPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.